3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
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Description
3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
is a chemical compound with the CAS Number: 898757-06-7 . Its IUPAC name is 1-(3,4-dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone
. The compound has a molecular weight of 345.27 .
Molecular Structure Analysis
The InChI code for the compound is1S/C17H22Cl2O3/c1-17(2)10-21-16(22-11-17)6-4-3-5-15(20)12-7-8-13(18)14(19)9-12/h7-9,16H,3-6,10-11H2,1-2H3
. This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together. Physical And Chemical Properties Analysis
The compound has a molecular weight of 345.27 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications
Photovoltaic Applications
3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone has been investigated for its use in the field of photovoltaics. Jørgensen and Krebs (2005) synthesized new monomers that facilitate the stepwise synthesis of oligophenylenevinylenes (OPVs). These OPVs were tested as active materials in photovoltaic cells, showing conversion efficiencies in the range of 0.5-1%. This indicates potential applications in the development of plastic solar cells, utilizing the unique properties of this compound (Jørgensen & Krebs, 2005).
Medicinal Chemistry
In medicinal chemistry, this compound has shown relevance in the development of anti-inflammatory drugs. Li et al. (2008) explored the synthesis of N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids, which were evaluated for their anti-inflammatory activities using a xylene-induced ear edema model in mice. The study concluded that several synthesized compounds exhibited significant anti-inflammatory activity, outperforming the standard reference drug aspirin (Li et al., 2008).
Synthetic Organic Chemistry
In the domain of synthetic organic chemistry, the compound has been utilized in various synthesis processes. For example, Gimalova et al. (2008) studied the specificity of reactions involving related compounds, which underscores the broader chemical utility of this class of chemicals in organic synthesis. Their work contributes to understanding the chemical behavior and potential applications of these compounds in synthetic pathways (Gimalova et al., 2008).
Chemical Structure and Properties Analysis
Research by Low et al. (2002) on supramolecular structures involving related compounds demonstrates the interest in understanding the crystal structures and hydrogen bonding interactions of such molecules. This knowledge is crucial for designing materials with specific properties and functions (Low et al., 2002).
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2O3/c1-17(2)10-21-16(22-11-17)6-4-3-5-15(20)12-7-8-13(18)14(19)9-12/h7-9,16H,3-6,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFRMWINXCOADB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC(=C(C=C2)Cl)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646062 |
Source
|
Record name | 1-(3,4-Dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898757-06-7 |
Source
|
Record name | 1-(3,4-Dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898757-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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